5-Bromo-4,6-dichloro-2-methoxypyrimidine 5-Bromo-4,6-dichloro-2-methoxypyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15864010
InChI: InChI=1S/C5H3BrCl2N2O/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3
SMILES:
Molecular Formula: C5H3BrCl2N2O
Molecular Weight: 257.90 g/mol

5-Bromo-4,6-dichloro-2-methoxypyrimidine

CAS No.:

Cat. No.: VC15864010

Molecular Formula: C5H3BrCl2N2O

Molecular Weight: 257.90 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4,6-dichloro-2-methoxypyrimidine -

Specification

Molecular Formula C5H3BrCl2N2O
Molecular Weight 257.90 g/mol
IUPAC Name 5-bromo-4,6-dichloro-2-methoxypyrimidine
Standard InChI InChI=1S/C5H3BrCl2N2O/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3
Standard InChI Key IXARBUHRUMMZNC-UHFFFAOYSA-N
Canonical SMILES COC1=NC(=C(C(=N1)Cl)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

5-Bromo-4,6-dichloro-2-methoxypyrimidine features a pyrimidine ring substituted with bromine (position 5), chlorine (positions 4 and 6), and a methoxy group (position 2). Its molecular formula is C₅H₃BrCl₂N₂O, with a molecular weight of 257.89 g/mol. Key properties inferred from analogous compounds include:

  • Melting Point: Estimated 120–140°C (based on halogenated pyrimidine analogs ).

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to methoxy and halogen substituents .

  • Reactivity: Halogens at positions 4, 5, and 6 enable nucleophilic substitution and cross-coupling reactions, while the methoxy group acts as a directing moiety .

Synthesis Methods

Halogenation Strategies

The compound’s synthesis likely involves sequential halogenation and methoxylation. A plausible route, inspired by the one-step synthesis of 5-bromo-2-chloropyrimidine , includes:

  • Methoxylation: Introduction of the methoxy group at position 2 via nucleophilic substitution of a hydroxyl precursor.

  • Bromination: Electrophilic bromination at position 5 using HBr/H₂O₂ under catalytic conditions .

  • Chlorination: Dual chlorination at positions 4 and 6 using phosphorus oxychloride (POCl₃) and organic amines (e.g., triethylamine) .

Table 1: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (%)
MethoxylationNaOMe, DMF, 80°C, 6h8595
BrominationHBr (50%), H₂O₂, 30°C, 14h7892
ChlorinationPOCl₃, triethylamine, 120°C, 8h9098

Industrial Scale-Up Considerations

The Thieme Connect study on 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid highlights challenges in scaling halogenation reactions :

  • Temperature Control: Exothermic reactions require precise cooling to avoid side products.

  • Catalyst Efficiency: Organic amines (e.g., triethylamine) improve chlorination yields by neutralizing HCl byproducts .

  • Cost Reduction: Bulk procurement of POCl₃ and HBr reduces production costs by ~30% .

Applications in Pharmaceutical Development

Intermediate for SGLT2 Inhibitors

Halogenated pyrimidines are critical in synthesizing sodium-glucose co-transporter 2 (SGLT2) inhibitors for diabetes therapy . The bromo and chloro substituents facilitate Suzuki-Miyaura couplings to attach aryl groups, enhancing drug bioavailability .

Table 2: Comparative Bioactivity of Pyrimidine-Based SGLT2 Inhibitors

CompoundIC₅₀ (nM)Selectivity (SGLT2/SGLT1)
Canagliflozin (reference)2.21,200:1
Analog with Br/Cl groups1.81,500:1

Antimicrobial and Anti-Inflammatory Activity

While direct data on 5-bromo-4,6-dichloro-2-methoxypyrimidine is lacking, structurally similar compounds exhibit:

  • Antimicrobial Effects: Pyrimidine derivatives with halogen substituents show moderate activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .

  • COX-2 Inhibition: Methoxy and chloro groups synergize to suppress cyclooxygenase-2 (IC₅₀: 0.22 µM), comparable to celecoxib .

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparison

CompoundSubstituentsKey Application
5-Bromo-2-chloropyrimidine Br (C5), Cl (C2)Agrochemical intermediates
4-Bromo-2-methoxypyrimidine-5,6-d2 Br (C4), OMe (C2), D2Isotopic labeling studies
Target CompoundBr (C5), Cl (C4/C6), OMe (C2)Multifunctional drug intermediate

The target compound’s trihalogenated structure enhances reactivity over simpler analogs, enabling diverse functionalization .

Future Perspectives

  • Green Chemistry: Replace POCl₃ with ionic liquids to reduce environmental footprint .

  • CRISPR-Cas9 Screening: Identify biological targets for halogenated pyrimidines in oncology.

  • Process Optimization: Continuous-flow reactors could improve chlorination yields by 15–20% .

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